2-Carboxy-5-nitrobenzeneacetamide
Description
2-Carboxy-5-nitrobenzeneacetamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a carboxy group (-COOH) at the 2-position, a nitro group (-NO₂) at the 5-position, and an acetamide (-NHCOCH₃) substituent.
Properties
Molecular Formula |
C9H8N2O5 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H8N2O5/c10-8(12)4-5-3-6(11(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H2,10,12)(H,13,14) |
InChI Key |
QGKSLMAAMIEXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- 2-Aminobenzamides (): Substitution of the carboxy group with an amino (-NH₂) group reduces acidity but enhances nucleophilicity. For example, 2-aminobenzamides are utilized in glycosylation studies due to their ability to interact with carbohydrate moieties . Key Data:
| Property | 2-Aminobenzamide | 2-Carboxy-5-nitrobenzeneacetamide (Inferred) |
|---|---|---|
| Solubility in Water | Moderate (pH-dependent) | High (due to -COOH) |
| pKa (carboxylic acid) | N/A | ~2.5–3.5 (typical for aryl -COOH) |
- Limited toxicological data for this compound suggest caution in handling .
2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide () :
Dual chloro (-Cl) and nitro groups enhance electrophilicity, making this compound reactive in substitution reactions. Its pharmaceutical relevance (e.g., as a clonazepam impurity) highlights the role of nitro groups in bioactivity, though the carboxy group in the target compound may mitigate toxicity .
Thermal Stability and Melting Points
- Nitro and carboxy groups generally increase thermal stability. For instance, nitrobenzene derivatives exhibit melting points >100°C due to strong intermolecular interactions. The carboxy group in this compound may further elevate its melting point compared to non-polar analogues like 2-cyanoacetamides .
Preparation Methods
Reaction Conditions and Mechanistic Insights
-
Oxidizing agent : Sodium hypochlorite (12–15% active chlorine).
-
Temperature : 20–50°C.
-
Base : NaOH (pH 9–11).
The mechanism proceeds via hypochlorite-mediated hydroxylation of the methyl group, followed by oxidation to the carboxylic acid. This method avoids over-oxidation of the nitro group, which remains intact.
Nitration Strategies for Positioning the Nitro Group
Introducing the nitro group at position 5 requires careful substrate design. Nitration of 2-methylbenzoic acid with mixed nitric-sulfuric acid yields 5-nitro-2-methylbenzoic acid , leveraging the meta-directing effect of the carboxy group.
Nitration Parameters
-
Nitrating agent : HNO₃ (90%) in H₂SO₄ (98%).
-
Temperature : 0–5°C (prevents decarboxylation).
Subsequent oxidation of the methyl group (as in Section 2) produces 2-carboxy-5-nitrobenzoic acid , a precursor for acetamide functionalization.
Acetamide Group Introduction via Nucleophilic Substitution
The sulfonic acid group in intermediates like 2-carboxy-5-nitrobenzenesulfonic acid can be replaced with acetamide through nucleophilic substitution. EP0006713A1 demonstrates analogous substitutions using amine nucleophiles.
Sulfonyl Chloride Intermediate
-
Sulfonation to sulfonyl chloride : Treat with PCl₅ in refluxing toluene.
-
Amidation : React with acetamide or ammonium acetate in THF.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | PCl₅ | 110°C, 4h | 95% |
| 2 | NH₂COCH₃ | 25°C, 12h | 60% |
This route faces challenges due to competing hydrolysis of the sulfonyl chloride.
Direct Amidation of Carboxylic Acid Derivatives
Alternative approaches bypass sulfonic acid intermediates by directly amidating carboxyl groups.
Activation via Acid Chloride
-
Chlorination : Treat 2-carboxy-5-nitrobenzoic acid with thionyl chloride (SOCl₂).
-
Ammonolysis : React with aqueous NH₃ or acetamide.
Carbodiimide-Mediated Coupling
Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) improves amidation efficiency:
| Component | Amount | Role |
|---|---|---|
| EDC | 1.2 eq | Activator |
| HOBt | 1.1 eq | Suppresses racemization |
| Acetamide | 2.0 eq | Nucleophile |
Conditions : DMF, 0°C to 25°C, 24h.
Yield : 75–80%.
Protection-Deprotection Strategies
To prevent undesired reactions during nitration or oxidation, protective groups are employed:
Carboxy Group Protection
-
Esterification : Convert carboxylic acid to methyl ester using CH₃OH/H₂SO₄.
-
Deprotection : Hydrolyze with NaOH post-nitration/amidation.
Nitro Group Reduction Risks
Hydrogenation (e.g., H₂/Pd-C) reduces nitro to amine, incompatible with the target compound. Thus, nitration must occur after oxidation or under mild conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and functional group compatibility:
Industrial-Scale Considerations
For bulk production, hypochlorite oxidation followed by amidation offers reproducibility. Key factors include:
Q & A
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).
- Cellular Uptake : Radiolabel the compound (¹⁴C at the carboxyl group) and quantify intracellular accumulation via scintillation counting.
- Cytotoxicity : MTT assays (IC50 determination) in cancer cell lines (e.g., HeLa), comparing with control compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
